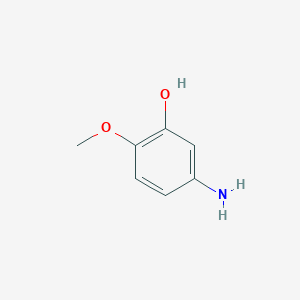
5-Amino-2-Methoxyphenol
Übersicht
Beschreibung
5-Amino-2-methoxyphenol: is an organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . It is also known by other names such as 3-Hydroxy-4-methoxyaniline . This compound is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a phenol ring, making it a versatile intermediate in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Amino-2-methoxyphenol is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules and as a reagent in biochemical assays .
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials that require specific chemical properties .
Wirkmechanismus
Target of Action
It belongs to the class of organic compounds known as methoxyphenols, which contain a methoxy group attached to the benzene ring of a phenol moiety
Mode of Action
It’s known that 5-amino-2-methoxyphenol can react with ninhydrin to yield tetrahydroindeno [1,2-b]indolones . This suggests that it may participate in chemical reactions involving ninhydrin or similar compounds within biological systems.
Biochemical Pathways
Methoxylated aromatic compounds (mac), a class to which this compound belongs, are known to be involved in various biochemical pathways, including the degradation of lignin, the second most abundant biopolymer on earth
Pharmacokinetics
It’s known that the compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Result of Action
Safety data sheets indicate that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . These effects suggest that the compound interacts with biological systems, potentially causing cellular changes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, pH, and the presence of other chemicals . It’s recommended to keep the compound in a dry, cool, and well-ventilated place .
Biochemische Analyse
Biochemical Properties
For instance, 5-Amino-2-methoxyphenol has been reported to react with ninhydrin to yield tetrahydroindeno [1,2-b]indolones
Cellular Effects
Methoxyphenolic compounds have been reported to have anti-inflammatory effects on human airway cells
Molecular Mechanism
It is known to undergo reactions at the benzylic position, which could potentially influence its interactions with biomolecules
Dosage Effects in Animal Models
It has been reported that this compound analogues display a dose-dependent antinociceptive effect in mice
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methoxyphenol typically involves the nitration of 2-methoxyphenol followed by reduction of the nitro group to an amino group . The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents is often prioritized in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be further reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or chlorinating agents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated phenols and other substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-methoxyphenol
- 2-Amino-4-methylphenol
- 5-Amino-2-methylphenol
- 3-Aminophenol
- 2-(Methylamino)phenol
Comparison: 5-Amino-2-methoxyphenol is unique due to the presence of both an amino group and a methoxy group on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in various chemical reactions. Compared to its analogs, this compound may exhibit different reactivity and selectivity in synthetic applications .
Eigenschaften
IUPAC Name |
5-amino-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQFHJKRTDIZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168594 | |
| Record name | 5-Amino-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1687-53-2 | |
| Record name | 5-Amino-2-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-methoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001687532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Amino-2-methoxyphenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27QG246JAK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Amino-2-methoxyphenol function in hair dyeing compositions?
A1: this compound acts as a developer and coupler in oxidative hair dyeing formulations. [, ] In the presence of an oxidizing agent like hydrogen peroxide, it reacts with other dye precursors, such as 1,2,4,5-Tetraaminobenzene, to produce a diverse range of hair colors. The specific shades achieved depend on the combination and concentration of developer and coupler substances used in the formulation. [, ]
Q2: How can this compound be used for infection detection?
A2: Research has demonstrated the potential of this compound as a visual indicator for the presence of myeloperoxidase (MPO), an enzyme released by the immune system during early infection stages. [] The compound can be functionalized with alkoxysilane, enabling its immobilization on carrier materials like test strips. Upon contact with MPO, this compound undergoes oxidation, resulting in a visually detectable color change. [] This color change serves as a simple and rapid indicator of potential infection.
Q3: What are the products formed from the reaction between this compound and MPO?
A3: When this compound reacts with MPO, it undergoes oxidation, primarily forming a dimeric reaction product. [] This dimer is responsible for the visible color change observed during MPO detection. The exact structure and properties of this dimer have been investigated using techniques like LC-ESI TOF and NMR. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



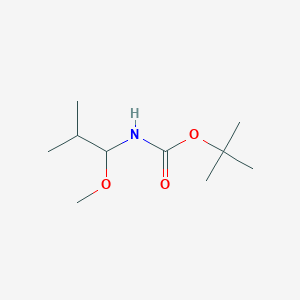
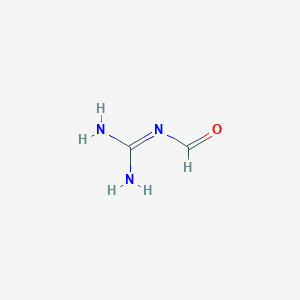
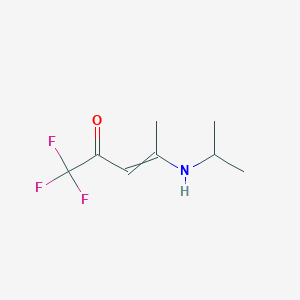
![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)
![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)
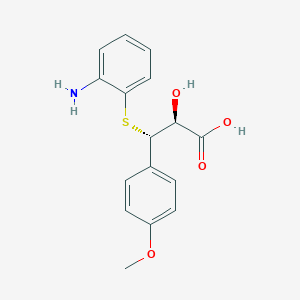
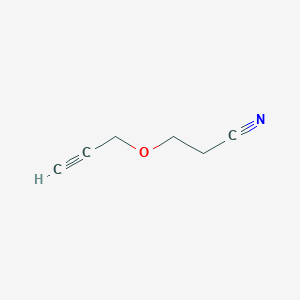


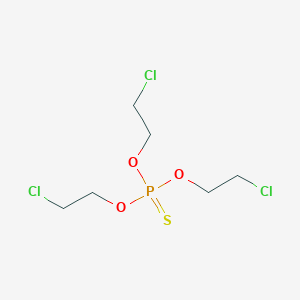
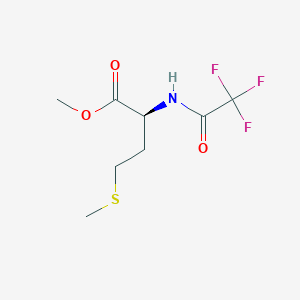
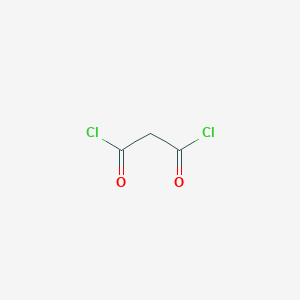
![2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B156485.png)
